molecular formula C14H20N2O B5744401 N-(3-methylphenyl)-2-piperidin-1-ylacetamide CAS No. 38367-20-3

N-(3-methylphenyl)-2-piperidin-1-ylacetamide

Cat. No.: B5744401
CAS No.: 38367-20-3
M. Wt: 232.32 g/mol
InChI Key: WWLYSYSPXPRMMA-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-piperidin-1-ylacetamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to an acetamide group, with a 3-methylphenyl substituent on the nitrogen atom of the acetamide. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-piperidin-1-ylacetamide typically involves the reaction of 3-methylphenylamine with 2-chloroacetyl chloride to form N-(3-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be carried out using continuous flow processes. This method allows for better control over reaction conditions and improved yields. The starting materials, 3-methylphenylamine and 2-chloroacetyl chloride, are fed into a microreactor system where the reactions take place under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(3-methylphenyl)-2-piperidin-1-ylacetic acid.

    Reduction: Reduction of the compound can yield N-(3-methylphenyl)-2-piperidin-1-ylethanol.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: N-(3-methylphenyl)-2-piperidin-1-ylacetic acid.

    Reduction: N-(3-methylphenyl)-2-piperidin-1-ylethanol.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methylphenyl)-2-piperidin-1-ylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-2-piperidin-1-ylacetic acid: An oxidized derivative with similar structural features.

    N-(3-methylphenyl)-2-piperidin-1-ylethanol: A reduced derivative with similar structural features.

    N-(3-methylphenyl)-2-piperidin-1-ylacetamide derivatives: Various substituted derivatives with different functional groups.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and an acetamide group with a 3-methylphenyl substituent. This unique structure imparts specific chemical and biological properties that make it valuable in various applications, particularly in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

N-(3-methylphenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-6-5-7-13(10-12)15-14(17)11-16-8-3-2-4-9-16/h5-7,10H,2-4,8-9,11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLYSYSPXPRMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877593
Record name N-(M-TOLYL)-3-N'-PIPERIDINOACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38367-20-3
Record name N-(M-TOLYL)-3-N'-PIPERIDINOACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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